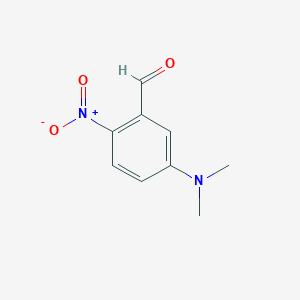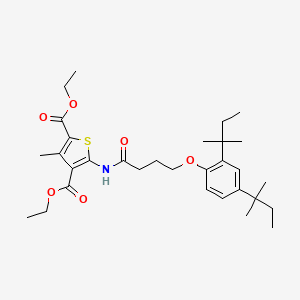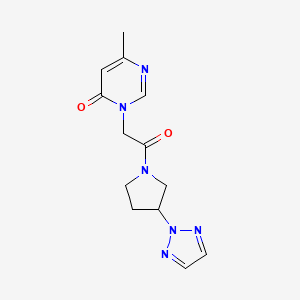
2-(3-Ethynylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Ethynylphenyl)propan-2-ol” is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(3-Ethynylphenyl)propan-2-ol” is1S/C11H12O/c1-4-9-6-5-7-10(8-9)11(2,3)12/h1,5-8,12H,2-3H3 . This indicates that the molecule consists of an ethynylphenyl group attached to a propan-2-ol group. Physical And Chemical Properties Analysis
“2-(3-Ethynylphenyl)propan-2-ol” is a liquid at room temperature .Applications De Recherche Scientifique
Catalytic Conversion and Decomposition
- Adsorption and Decomposition on Carbon and Carbon-Supported Catalysts : 2-(3-Ethynylphenyl)propan-2-ol (propan-2-ol) has been studied for its interactions with carbons and carbon-supported metal catalysts (Pt, Ag, Cu, Ni). The decomposition of propan-2-ol on these surfaces is primarily through dehydrogenation, and the presence of oxidized carbon significantly enhances this process (Zawadzki et al., 2001).
Photocatalytic Production of Hydrogen
- Hydrogen Production from Glycerol and Propan-2-ol : Propan-2-ol has been used as a sacrificial agent for hydrogen photocatalytic production on M/TiO2 (M = Pt, Pd, Au) systems. It undergoes selective oxidation to acetone, and the process is sensitive to metal particle size and loading, with different outcomes for various metals (López-Tenllado et al., 2017).
Biofuel Production
- Lipase-Mediated Transformation into Biodiesel : Propan-2-ol has been utilized as an acyl acceptor in the lipase-catalyzed production of biodiesel from vegetable oils. The use of propan-2-ol yielded high conversion rates for various oils, demonstrating its efficacy in biofuel production (Modi et al., 2006).
Pharmaceutical Applications
- Synthesis of Antifungal Compounds : 2-(3-Ethynylphenyl)propan-2-ol has been used in synthesizing 1,2,3-triazole derivatives with significant antifungal activities. These compounds, particularly those with halogen substitution, have shown promising results against various Candida species (Lima-Neto et al., 2012).
Chemistry and Catalysis
- Dehydration and Dehydrogenation on Metal Oxides : The study of propan-2-ol over metal oxides like TiO2, ZrO2, and CeO2 reveals insights into acid–base reactions on these surfaces. Understanding the decomposition process on these oxides contributes to broader applications in catalysis and chemical synthesis (Haffad et al., 2001).
Green Chemistry and Environmental Applications
- Utilization in Fluorescent Biomarkers : 2-(3-Ethynylphenyl)propan-2-ol derivatives have been explored for their application in developing fluorescent biomarkers. These biomarkers, synthesized from industrial waste like cardanol and glycerol, show low acute toxicity to various biological models, making them suitable for environmental monitoring (Pelizaro et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-ethynylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-9-6-5-7-10(8-9)11(2,3)12/h1,5-8,12H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXBOIRQMMVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C#C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2092412-03-6 |
Source


|
| Record name | 2-(3-ethynylphenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2606973.png)

![N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-ylprop-2-enamide](/img/structure/B2606976.png)


![2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide](/img/structure/B2606979.png)

![5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2606982.png)

![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazolidine 1,1-dioxide](/img/structure/B2606986.png)
![3-cinnamyl-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2606987.png)
